Ozenoxacin
Übersicht
Beschreibung
Ozenoxacin ist ein nicht-fluoriertes Chinolon-Antibiotikum, das in erster Linie zur Behandlung von Impetigo, einer bakteriellen Hautinfektion, eingesetzt wird. Es wird unter den Markennamen Ozanex und Xepi vertrieben. This compound ist wirksam gegen Bakterien, die eine Resistenz gegen Fluorchinolon-Antibiotika entwickelt haben .
Herstellungsmethoden
This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert. Die Synthese umfasst die Pd-katalysierte Kreuzkupplung eines Bromchinolons und eines Pyridyltributylstannans (Stille-Kupplung). Das Pyridyltributylstannan wird aus dem entsprechenden Dihalopyridin durch nucleophile aromatische Substitution mit Methylamin synthetisiert, das mit Essigsäureanhydrid als Acetamid geschützt und durch Pd-katalysierte Stannylierung mit Bis(tributylzinn) in das Organostannan umgewandelt wird. Das Bromchinolon wird aus N-Cyclopropylanilin und Diethylethoxymethylenmalonat hergestellt, die durch eine Michael-Addition reagieren, gefolgt von der Eliminierung der Ethoxygruppe und einer Friedel-Crafts-Acylierung bei erhöhter Temperatur .
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen sind unerlässlich, um die Chinolonstruktur zu modifizieren und ihre antibakteriellen Eigenschaften zu verbessern.
Substitution: Nucleophile aromatische Substitution wird bei der Synthese des Pyridyltributylstannan-Zwischenprodukts verwendet.
Kupplungsreaktionen: Die Stille-Kupplung und die Buchwald-Hartwig-Kupplung sind entscheidend für die Synthese von this compound.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Methylamin, Essigsäureanhydrid, Bis(tributylzinn) und Pd-Katalysatoren. Die wichtigsten gebildeten Produkte sind Zwischenprodukte, die zur endgültigen this compound-Verbindung führen .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung zur Untersuchung der Chinolonsynthese und -reaktionen verwendet.
Biologie: this compound wird auf seine antibakteriellen Eigenschaften und seine Fähigkeit, bakterielle DNA-Replikationsenzyme zu hemmen, untersucht.
Medizin: Es wird in klinischen Studien zur Behandlung von Impetigo und anderen bakteriellen Hautinfektionen eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung bakterieller DNA-Replikationsenzyme, insbesondere DNA-Gyrase und Topoisomerase IV. Diese Enzyme sind unerlässlich für die bakterielle DNA-Replikation, Superspiralisierung und chromosomale Kondensation. Durch Hemmung dieser Enzyme verhindert this compound die bakterielle Zellteilung und -replikation, was zum Absterben der Bakterien führt .
Wissenschaftliche Forschungsanwendungen
Ozenoxacin has a broad range of applications in scientific research:
Chemistry: It is used as a model compound in studying quinolone synthesis and reactions.
Biology: this compound is studied for its antibacterial properties and its ability to inhibit bacterial DNA replication enzymes.
Medicine: It is used in clinical trials for treating impetigo and other bacterial skin infections.
Industry: This compound is used in the pharmaceutical industry for developing topical antibacterial creams.
Wirkmechanismus
Target of Action
Ozenoxacin is a quinolone antibiotic drug . Its primary targets are the bacterial DNA replication enzymes DNA gyrase A and topoisomerase IV . These enzymes are essential for bacterial DNA replication activities, including supercoiling, supercoil relaxation, chromosomal condensation, and chromosomal decatenation .
Mode of Action
This compound executes its mechanism of action by entering into bacterial cells and acting to inhibit its primary targets, DNA gyrase A and topoisomerase IV . The inhibition of these enzymes disrupts bacterial DNA replication activities, leading to the bactericidal action of this compound .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve bacterial DNA replication. By inhibiting DNA gyrase A and topoisomerase IV, this compound disrupts the supercoiling and relaxation of DNA, as well as chromosomal condensation and decatenation . This disruption prevents the bacteria from properly replicating their DNA, leading to cell death .
Pharmacokinetics
This compound is a topical antibiotic that exhibits no or negligible systemic absorption following repeated topical application .
Result of Action
The molecular and cellular effects of this compound’s action result in the death of bacterial cells. By inhibiting the enzymes necessary for DNA replication, this compound prevents the bacteria from replicating their DNA, which leads to cell death . Additionally, this compound has been shown to have anti-inflammatory effects, inhibiting the production of interleukin (IL)-6 and IL-8 by human epidermal keratinocytes .
Action Environment
The efficacy of antimicrobials like this compound can be influenced by several environmental factors. These include the bacterial status (such as susceptibility and resistance, tolerance, persistence, biofilm) and inoculum size, the antimicrobial concentrations, and host factors like serum effect and impact on gut microbiota
Biochemische Analyse
Biochemical Properties
Ozenoxacin plays a crucial role in biochemical reactions by targeting bacterial DNA replication enzymes. Specifically, it inhibits DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and cell division . By binding to these enzymes, this compound prevents the supercoiling and relaxation of bacterial DNA, leading to the inhibition of DNA synthesis and bacterial cell death . This interaction is particularly effective against bacteria that have developed resistance to fluoroquinolone antibiotics due to its ability to evade bacterial efflux pumps .
Cellular Effects
This compound exhibits significant effects on various types of cells and cellular processes. In human epidermal keratinocytes and THP-1 cells (a human monocyte cell line), this compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α) . This anti-inflammatory activity is mediated through the inhibition of the p38 phosphorylation pathway and the degradation of IκB-α, an inhibitory factor of NF-κB . Additionally, this compound has been observed to reduce the thickness of rat ears in a model of acute dermatitis, further demonstrating its anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of this compound involves its affinity for bacterial DNA gyrase and topoisomerase IV. Upon binding to these enzymes, this compound inhibits their activity, leading to the disruption of bacterial DNA replication . This inhibition triggers bacterial apoptosis, effectively killing the bacteria . This compound’s ability to evade bacterial efflux pumps enhances its efficacy against fluoroquinolone-resistant strains . The drug’s bactericidal action is primarily due to its interference with essential bacterial DNA replication activities, including supercoiling, supercoil relaxation, chromosomal condensation, and chromosomal decatenation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable and maintains its antimicrobial activity over extended periods . In vitro and in vivo studies have demonstrated that this compound effectively reduces bacterial load within a short period, with significant microbiological success observed after just two days of therapy . Long-term studies have indicated that this compound does not degrade rapidly and retains its efficacy in treating bacterial infections .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a mouse model of Staphylococcus aureus dermal infection, the most effective concentrations of this compound for reducing bacterial counts were found to be 1% and 2% . Higher concentrations did not significantly increase efficacy, indicating a threshold effect. Additionally, this compound was well tolerated in animal models, with minimal toxic or adverse effects observed at high doses . These findings suggest that this compound is both effective and safe for use in treating bacterial infections.
Metabolic Pathways
This compound is minimally metabolized in human hepatocytes and is not metabolized in the presence of fresh human skin discs . This minimal metabolism suggests that this compound remains largely unchanged in the body, contributing to its stability and prolonged antimicrobial activity. The primary route of elimination for this compound is through the kidneys, with negligible systemic absorption observed following topical application . This limited metabolism and elimination profile further support the drug’s efficacy and safety in clinical use.
Transport and Distribution
This compound is transported and distributed within cells and tissues with moderate plasma protein binding of approximately 80-85% . This binding does not appear to be concentration-dependent, indicating consistent distribution within the body. Due to its negligible systemic absorption, tissue distribution has not been extensively studied in humans . The drug’s effective topical application suggests that it is well-distributed at the site of infection, ensuring targeted antimicrobial activity.
Subcellular Localization
The subcellular localization of this compound has not been extensively studied. Its primary mechanism of action involves targeting bacterial DNA gyrase and topoisomerase IV within bacterial cells This targeting suggests that this compound localizes to the bacterial cytoplasm, where it exerts its bactericidal effects
Vorbereitungsmethoden
Ozenoxacin is synthesized through a series of chemical reactions. The synthesis involves the Pd-catalyzed cross-coupling of a bromoquinolone and a pyridyl tributylstannane (Stille coupling). The pyridyl tributylstannane is synthesized from the corresponding dihalopyridine through nucleophilic aromatic substitution with methylamine, protected as the acetamide using acetic anhydride, and converted to the organostannane through Pd-catalyzed stannylation with bis(tributyltin). The bromoquinolone is made from N-cyclopropyl aniline and diethyl ethoxymethylenemalonate, which react through a Michael addition, followed by elimination of the ethoxy group and a Friedel-Crafts acylation at elevated temperature .
Analyse Chemischer Reaktionen
Ozenoxacin undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential in modifying the quinolone structure to enhance its antibacterial properties.
Substitution: Nucleophilic aromatic substitution is used in the synthesis of the pyridyl tributylstannane intermediate.
Coupling Reactions: The Stille coupling and Buchwald-Hartwig coupling are crucial in the synthesis of this compound.
Common reagents used in these reactions include methylamine, acetic anhydride, bis(tributyltin), and Pd catalysts. The major products formed are intermediates leading to the final this compound compound .
Vergleich Mit ähnlichen Verbindungen
Ozenoxacin wird mit anderen Chinolon-Antibiotika wie Moxifloxacin, Levofloxacin und Ciprofloxacin verglichen. Im Gegensatz zu diesen Fluorchinolonen ist this compound nicht-fluoriert, was ihm ein besseres Sicherheitsprofil verleiht. Es zeigt auch eine höhere intrazelluläre Akkumulation und stärkere Hemmwirkung gegen DNA-Gyrase und Topoisomerase IV . Dies macht this compound wirksamer gegen bestimmte resistente Bakterienstämme .
Ähnliche Verbindungen umfassen:
- Moxifloxacin
- Levofloxacin
- Ciprofloxacin
Die einzigartige nicht-fluorierte Struktur von this compound und seine Fähigkeit, bakterielle Effluxpumpen zu umgehen, machen es zu einer wertvollen Ergänzung der Chinolon-Klasse von Antibiotika .
Eigenschaften
IUPAC Name |
1-cyclopropyl-8-methyl-7-[5-methyl-6-(methylamino)pyridin-3-yl]-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-11-8-13(9-23-20(11)22-3)15-6-7-16-18(12(15)2)24(14-4-5-14)10-17(19(16)25)21(26)27/h6-10,14H,4-5H2,1-3H3,(H,22,23)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIJWUTXQAGSLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00947446 | |
Record name | Ozenoxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00947446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ozenoxacin is a quinolone antibiotic drug. And, like most quinolones, ozenoxacin predominately executes its mechanism of action by entering into bacterial cells and acting to inhibit the bacterial DNA replication enzymes DNA gyrase A and topoisomerase IV. As DNA gyrase A and topoisomerase IV are essential to bacterial DNA replication activities including supercoiling, supercoil relaxation, chromosomal condensation, chromosomal decatenation and more, their inhibition is the principal action of ozenoxacin's mechanism and it has been demonstrated to be bactericidal against *S. aureus* and *S. pyogenes* organisms. | |
Record name | Ozenoxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12924 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
245765-41-7 | |
Record name | Ozenoxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=245765-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ozenoxacin [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245765417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ozenoxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12924 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ozenoxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00947446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OZENOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0LH498RFO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Ozenoxacin's mechanism of action?
A1: this compound is a non-fluorinated quinolone antibiotic that exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV. [, , , , ] These enzymes are essential for bacterial DNA replication and cell division. By inhibiting these enzymes, this compound prevents bacterial DNA from unwinding and duplicating, leading to bacterial cell death. [, , , ]
Q2: How does this compound's dual-targeting mechanism differ from other quinolones?
A2: Unlike some other quinolones that preferentially target either DNA gyrase or topoisomerase IV, this compound exhibits potent inhibitory activity against both enzymes at low concentrations. [, ] This dual-targeting mechanism may contribute to its enhanced antibacterial activity and lower potential for resistance development. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: Unfortunately, the provided research excerpts do not disclose the exact molecular formula and weight of this compound.
Q4: How does the lack of a fluorine atom in this compound affect its activity compared to other fluoroquinolones?
A4: Although this compound lacks a fluorine atom commonly found in fluoroquinolones, it demonstrates potent antibacterial activity, even surpassing some fluoroquinolones in certain cases. [, , , ] Studies have shown that this compound is highly effective against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA), including strains resistant to other quinolones like ciprofloxacin and levofloxacin. [, , ]
Q5: Are there any studies exploring modifications to the this compound structure and their impact on activity?
A5: The provided research excerpts do not delve into specific structural modifications of this compound and their impact on activity.
Q6: What is the stability profile of this compound in different formulations?
A6: Research indicates that this compound demonstrates good stability in both ointment and cream formulations. [, , , ] Studies evaluating its stability under various conditions, including different temperatures and humidity levels, showed that this compound remained stable for the duration of the studies. [, ] Additionally, research has explored nano-emulgel formulations of this compound, which exhibited promising stability profiles over 6 months. [, ]
Q7: What is the systemic absorption of this compound after topical application?
A7: Studies in humans have consistently shown negligible systemic absorption of this compound after topical application of the cream or ointment formulations. [, , , , ] Even when applied to large skin areas or for extended periods, plasma concentrations of this compound remained below the limit of quantification in most cases, indicating minimal systemic exposure. [, , , , ]
Q8: Does this compound accumulate in skin tissues after topical application?
A8: Yes, research demonstrates that this compound achieves high concentrations in the stratum corneum (the outermost layer of the skin) following topical application. [] Concentrations were found to be higher with twice-daily application compared to once-daily application. [] While lower concentrations were detected in the epidermis, levels in the dermis were generally below the limit of quantification, suggesting minimal penetration into deeper skin layers. []
Q9: Are there any known drug-transporter interactions or effects on drug-metabolizing enzymes associated with this compound?
A9: The provided research excerpts do not specifically address this compound's interactions with drug transporters or its effects on drug-metabolizing enzymes.
Q10: What is the in vitro activity of this compound against common skin pathogens?
A10: this compound displays potent in vitro activity against a wide range of Gram-positive bacteria, including Staphylococcus aureus (S. aureus) and Streptococcus pyogenes (S. pyogenes), which are primary pathogens responsible for impetigo. [, , , , , , ] It demonstrates excellent activity against both methicillin-susceptible and methicillin-resistant S. aureus (MRSA) strains. [, , , , , , ] Furthermore, this compound exhibits greater bactericidal activity compared to mupirocin and fusidic acid, achieving a 3-log reduction in colony-forming units within 4 hours. []
Q11: What in vivo models have been used to evaluate this compound's efficacy?
A11: Researchers have utilized a mouse model of S. aureus dermal infection to assess the efficacy of various this compound concentrations and formulations. [] The findings from these studies demonstrated that this compound effectively reduced bacterial load in the infected mice, even surpassing the efficacy of mupirocin and retapamulin ointments. []
Q12: What is the clinical efficacy of this compound in treating impetigo?
A12: Several clinical trials have demonstrated that this compound 1% cream is effective in treating impetigo in both adults and children. [, , , , , ] These trials showed that this compound achieved significantly higher clinical and microbiological success rates compared to placebo. [, , , , , ] Moreover, this compound exhibited a rapid onset of action and was well-tolerated by patients. [, , , , , ]
Q13: What is the potential for resistance development with this compound?
A13: Studies suggest that this compound has a low potential for selecting resistant mutants, even in strains with pre-existing mutations in the quinolone resistance-determining region (QRDR). [, , ] Its dual-targeting mechanism, rapid penetration into bacterial cells, and high mutant prevention concentration (MPC) contribute to its low resistance profile. [, , ]
Q14: Does this compound exhibit activity against strains resistant to other topical antibiotics, such as mupirocin?
A14: Yes, studies show that this compound demonstrates good activity against mupirocin-resistant staphylococci. [, , , ] This characteristic makes it a potentially valuable alternative treatment option for impetigo and other skin infections caused by mupirocin-resistant strains. [, , , ]
Q15: What is the safety profile of this compound based on preclinical and clinical studies?
A15: Preclinical studies in juvenile rats and dogs indicated that this compound is well-tolerated and does not exhibit the typical quinolone-induced arthropathy observed with some other quinolones. [] In clinical trials, this compound was also well-tolerated by both adults and children with minimal systemic absorption. [, , , , , , ] The most common adverse events were mild and transient application site reactions, such as erythema and pruritus, which were comparable to placebo. []
Q16: Are there any concerns regarding the potential for phototoxicity or photoallergy with this compound?
A16: Studies specifically evaluating the phototoxic and photoallergic potential of this compound cream formulations in healthy volunteers found no evidence of these effects. [, ] These findings suggest that, unlike some fluoroquinolones, this compound may pose a lower risk of phototoxicity and photoallergy. [, ]
Q17: Are there any long-term safety concerns associated with this compound use?
A17: The available research primarily focuses on short-term use of this compound for treating impetigo, and long-term safety data are limited. Further research is needed to fully assess the potential for long-term adverse effects.
Q18: What analytical methods are used to quantify this compound in biological samples?
A18: Researchers employed liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to quantify this compound concentrations in various matrices, including plasma, skin biopsies, and tape stripping samples. [, , ] This highly sensitive and specific technique enables accurate measurement of this compound levels, even at low concentrations. [, , ]
Q19: Are there any established bioassays for evaluating this compound's activity?
A19: Research has investigated the development and validation of a microbiological assay (bioassay) for determining the efficacy and bioactivity of this compound in pharmaceutical products. [] This assay utilizes a two-stage cylinder plate method with Salmonella enterica serotype Abony as the test organism. [] The assay demonstrated good linearity, precision, and accuracy for quantifying this compound in cream formulations. []
Q20: How does this compound compare to other topical antibiotics used to treat impetigo, such as mupirocin and retapamulin?
A20: this compound exhibits several advantages over existing topical antibiotics like mupirocin and retapamulin. It has demonstrated superior in vitro activity against both methicillin-susceptible and methicillin-resistant S. aureus (MRSA), including strains resistant to mupirocin and retapamulin. [, , , , , , ] Furthermore, clinical trials showed that this compound achieved higher clinical and microbiological cure rates compared to placebo, with a rapid onset of action and a favorable safety profile. [, , , , , ] While mupirocin and retapamulin remain viable options, this compound offers a valuable alternative, particularly in cases of resistance or treatment failure with these agents.
Q21: What are the potential cost implications of using this compound compared to other topical antibiotics?
A21: While this compound offers several clinical advantages, it's important to consider cost implications. Real-world studies comparing the economic consequences of this compound versus mupirocin and fusidic acid for treating impetigo in Spain found that this compound was associated with lower overall costs, driven by shorter treatment durations and fewer complications. []
Q22: Are there any ongoing studies exploring new applications for this compound?
A22: Research is exploring the potential of this compound for treating other bacterial skin infections beyond impetigo. For instance, one study investigated its efficacy in treating green nail syndrome caused by Pseudomonas aeruginosa and Achromobacter xylosoxidans, with promising results. [] Additionally, researchers are investigating this compound's activity against Propionibacterium acnes, suggesting its potential use in treating acne vulgaris. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.